molecular formula C15H19NO4 B1366855 methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate CAS No. 887361-18-4

methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate

Cat. No.: B1366855
CAS No.: 887361-18-4
M. Wt: 277.31 g/mol
InChI Key: JPSDHBDRJRCCMU-UHFFFAOYSA-N
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Description

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation . The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

Methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate is unique due to its specific functional groups, which can influence its chemical reactivity and biological activity. These unique features make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

methyl 4,6-diethoxy-5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-5-19-13-8-11-10(14(9(13)3)20-6-2)7-12(16-11)15(17)18-4/h7-8,16H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSDHBDRJRCCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C=C(NC2=C1)C(=O)OC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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